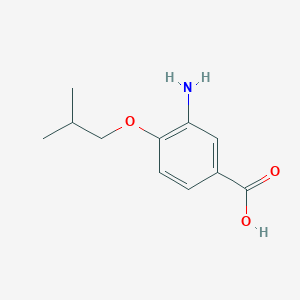

3-Amino-4-isobutoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFAAZXTCLEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Functionalized Benzoic Acid Scaffolds in Organic Synthesis

Functionalized benzoic acid scaffolds are a cornerstone of modern organic synthesis, prized for their utility as versatile building blocks. The presence of a carboxylic acid group on a benzene (B151609) ring allows for a multitude of chemical modifications, while other substituents on the ring can be strategically chosen to fine-tune the molecule's steric and electronic properties. This adaptability makes them invaluable in the synthesis of a wide array of more complex molecules. preprints.orgresearchgate.net

In the realm of medicinal chemistry, benzoic acid derivatives are integral to the development of new therapeutic agents. The benzoic acid moiety is a common feature in many biologically active compounds and pharmaceuticals. preprints.orgresearchgate.netnih.gov By modifying the substituents on the aromatic ring, chemists can modulate the compound's pharmacological profile, including its binding affinity to biological targets, solubility, and metabolic stability. The ability to systematically alter these properties through synthetic modifications underscores the importance of this class of compounds in drug discovery. researchgate.net

The reactivity of the benzene ring and the carboxylic acid group can be influenced by the nature of the substituents. Electron-withdrawing groups can increase the acidity of the carboxylic acid, while electron-donating groups can have the opposite effect. These electronic effects also dictate the regioselectivity of further electrophilic aromatic substitution reactions. This predictable influence of substituents on reactivity is a fundamental principle in organic synthesis, allowing for the rational design of synthetic routes to complex target molecules.

Overview of Aromatic Amino Acid Analogues As Versatile Building Blocks

Aromatic amino acid analogues are a class of molecules that mimic the structure of natural aromatic amino acids like phenylalanine, tyrosine, and tryptophan. These synthetic analogues are crucial tools in chemical biology and materials science, serving as versatile building blocks for creating novel peptides, proteins, and other functional materials. Their incorporation into peptides can introduce new functionalities, alter conformational preferences, and enhance stability against enzymatic degradation.

The self-assembly properties of aromatic amino acids and their analogues have been a subject of significant research. These molecules can form a variety of nanostructures, including nanotubes, nanoribbons, and hydrogels, driven by non-covalent interactions such as hydrogen bonding and π-π stacking. This bottom-up approach to nanomaterial fabrication is inspired by natural biological systems and offers a powerful method for creating materials with tailored properties.

The synthesis of these unnatural amino acids often involves multi-step procedures to install the desired side chains and to control stereochemistry. The development of efficient synthetic methods to access a diverse range of aromatic amino acid analogues is an active area of research, as it expands the toolbox available to chemists for creating new molecules and materials with unique properties and functions.

Mechanistic Investigations and Molecular Interaction Studies of 3 Amino 4 Isobutoxybenzoic Acid Derivatives

Elucidation of Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives of 3-amino-4-isobutoxybenzoic acid can be approached through various established chemical transformations. While specific mechanistic studies on this exact molecule are not extensively documented, the reaction mechanisms can be inferred from the synthesis of structurally related compounds, such as other substituted aminobenzoic acids.

A common strategy for creating derivatives involves the formation of an amide bond. For instance, the synthesis of bis-benzamides, which are potent inhibitors of the androgen receptor (AR)-coactivator interaction, utilizes the coupling of a benzoic acid derivative with an aniline (B41778) derivative. In a typical procedure, a 3-isobutoxybenzoic acid can be activated to its acid chloride using a reagent like oxalyl chloride in a solvent such as dichloromethane (B109758) (DCM). This is a classic example of converting a carboxylic acid into a more reactive acylating agent. The resulting acid chloride is then reacted with an amine, such as methyl 4-amino-3-isobutoxybenzoate, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to yield the desired amide. nih.gov

Another key transformation in the synthesis of more complex derivatives is the reduction of a nitro group to an amine. This is often a necessary step to introduce the amino functionality at the 3-position if the starting material is a nitro-substituted benzoic acid. A common method for this reduction is the use of tin(II) chloride (SnCl₂) in an acidic medium. nih.gov The mechanism of this reaction involves the transfer of electrons from the Sn(II) species to the nitro group, leading to its stepwise reduction to a nitroso, then a hydroxylamino, and finally an amino group.

Furthermore, solid-phase synthesis techniques can be employed for the generation of libraries of derivatives. This approach often starts by anchoring a building block, such as a 3-alkoxy-4-nitrobenzoic acid, to a resin support. Subsequent reactions, like nitro group reduction and amide bond formation with another benzoic acid derivative using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be performed on the resin-bound substrate. The final products are then cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov This method allows for the systematic variation of different parts of the molecule to explore structure-activity relationships.

The synthesis of related 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives also provides insights into potential reaction pathways. For example, Schiff bases can be formed by the condensation of the amino group with an appropriate aldehyde in a refluxing solvent like propan-2-ol. mdpi.com Additionally, the amino group can react with compounds like itaconic acid to form more complex heterocyclic structures. mdpi.com These examples highlight the versatility of the amino and carboxylic acid functionalities for generating a diverse range of derivatives.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of 3-amino-4-isobutoxybenzoic acid, SAR studies can guide the optimization of lead compounds to enhance their potency and selectivity.

The nature and position of substituents on the aromatic rings of 3-amino-4-isobutoxybenzoic acid derivatives have a significant impact on their molecular recognition by biological targets. In the context of bis-benzamide inhibitors of the androgen receptor-coactivator interaction, several key structural features have been identified.

A study on a series of bis-benzamides revealed that a nitro group at the N-terminus of the molecule is crucial for its biological activity. nih.gov This suggests that the strong electron-withdrawing nature and the potential for hydrogen bonding of the nitro group are important for binding to the target protein. In contrast, the C-terminus of the molecule appears to be more tolerant to modifications, with both methyl ester and primary carboxamide functionalities showing activity. nih.gov

The alkyl groups on the ether linkages also play a role in the activity of these compounds. A survey of various alkyl groups in the side chains of bis-benzamides led to the identification of a potent compound with specific alkyl substituents that exhibited an IC₅₀ value of 16 nM in prostate cancer cells. nih.gov This highlights the importance of the size and lipophilicity of these groups for optimal interaction with the target.

The following interactive table summarizes the impact of different substituents on the inhibitory activity of bis-benzamide analogues based on a methyl 4-amino-3-isobutoxybenzoate scaffold.

| Compound | N-terminal Substituent | C-terminal Substituent | Side Chain | IC₅₀ (nM) in LNCaP cells |

| D2 | NO₂ | COOMe | Isobutyl | 25 |

| Analogue 1 | NH₂ | COOMe | Isobutyl | >10,000 |

| Analogue 2 | H | COOMe | Isobutyl | 2,500 |

| Analogue 3 | NO₂ | CONH₂ | Isobutyl | 30 |

| 14d | NO₂ | CONH₂ | 2-Ethylhexyl | 16 |

| 14a | NO₂ | CONH₂ | Ethyl | 1,200 |

| 14b | NO₂ | CONH₂ | Propyl | 550 |

| 14c | NO₂ | CONH₂ | Isopropyl | 90 |

Data sourced from a study on bis-benzamide inhibitors of the AR-coactivator interaction. nih.gov

The amino group, on the other hand, is a versatile functional group that can act as a hydrogen bond donor. This is a crucial feature for molecular recognition, as it can form specific hydrogen bonds with acceptor groups (e.g., carbonyl oxygens, hydroxyl groups) on the protein target. The position of the amino group at the 3-position of the benzoic acid ring directs its spatial orientation, which can be critical for fitting into a specific binding pocket. In many derivatives, the amino group also serves as a key synthetic handle for further functionalization, allowing for the introduction of a wide range of substituents to probe the chemical space around the core scaffold. nih.govmdpi.com

In a broader context, the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group influences the electronic properties of the aromatic ring, which can also affect its interactions with the target protein.

Modulation of Protein-Protein Interactions by Derivatives of 3-Amino-4-isobutoxybenzoic Acid

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules that can modulate these interactions are therefore of great therapeutic interest. nih.gov The scaffold of 3-amino-4-isobutoxybenzoic acid can serve as a starting point for the design of such modulators.

The design of PPI modulators often involves creating molecules that can mimic key structural motifs, such as α-helices or β-turns, which are commonly found at the interface of interacting proteins. researchgate.net The bis-benzamide derivatives based on the 3-amino-4-isobutoxybenzoic acid scaffold can be considered as α-helix mimetics. nih.gov Their design is intended to present key functional groups in a spatial arrangement that mimics the side chains of critical amino acids in an α-helical segment of a protein, thereby disrupting the PPI.

The synthesis of these modulators follows the principles outlined in section 4.1. For example, the synthesis of a library of bis-benzamides was achieved through a solid-phase approach, which allowed for the systematic variation of the side chains and terminal functional groups to optimize their inhibitory activity against the AR-coactivator interaction. nih.gov This modular synthetic strategy is highly advantageous for exploring the SAR of PPI modulators.

Derivatives of 3-amino-4-isobutoxybenzoic acid can modulate protein-protein interactions through direct (orthosteric) or indirect (allosteric) mechanisms. In an orthosteric mechanism, the small molecule binds directly to the interface of the two interacting proteins, physically blocking their association. The bis-benzamide inhibitors of the AR-coactivator interaction are thought to function in this manner, binding to the activation function-2 (AF-2) hydrophobic cleft on the androgen receptor, which is the binding site for coactivator proteins. nih.gov

Allosteric modulation, on the other hand, involves the binding of a small molecule to a site on one of the proteins that is distinct from the interaction interface. nih.gov This binding event induces a conformational change in the protein that alters the geometry of the interaction site, thereby either inhibiting or stabilizing the PPI. While there are no specific examples of 3-amino-4-isobutoxybenzoic acid derivatives acting as allosteric modulators in the current literature, the general principles of allosteric modulator design could be applied to this scaffold. For instance, a derivative could be designed to bind to an allosteric pocket on a target protein, inducing a conformational change that prevents the binding of its protein partner. The discovery of such allosteric sites often relies on advanced screening techniques and structural biology.

Lack of Publicly Available Research on Enzyme Inhibition by 3-Amino-4-isobutoxybenzoic Acid Derivatives Prevents Article Generation

Despite a comprehensive search of scientific literature, no specific information is available regarding the mechanistic investigations and molecular interaction studies of 3-amino-4-isobutoxybenzoic acid derivatives on enzyme inhibition. Extensive database queries for the synthesis, biological activity, and pharmacological effects of this particular compound and its analogs yielded no relevant results pertaining to their interaction with enzymes.

The performed searches encompassed a wide range of terms, including direct inquiries about enzyme inhibition mechanisms, as well as broader explorations into the potential biological activities of 3-amino-4-isobutoxybenzoic acid derivatives. This included investigations into their possible roles as inhibitors of specific enzyme classes such as kinases, proteases, and phosphatases.

While the searches did reveal studies on other structurally related aminobenzoic acid and amino acid derivatives and their effects on various enzymes, the critical isobutoxy substitution at the 4-position of the benzoic acid ring in conjunction with the amino group at the 3-position appears to be a novel scaffold that has not been explored in the context of enzyme inhibition within publicly accessible research.

Consequently, the requested article, which was to be strictly focused on the enzyme inhibition mechanisms of molecular scaffolds derived from 3-amino-4-isobutoxybenzoic acid, cannot be generated. The absence of foundational research, including the synthesis of such derivatives and their subsequent evaluation as enzyme inhibitors, means that there are no detailed research findings or data tables to support the creation of the specified content.

Further research would be required to synthesize derivatives of 3-amino-4-isobutoxybenzoic acid and to evaluate their biological activities, including their potential as enzyme inhibitors, before a scientifically accurate and informative article on this topic could be written.

Table 1: List of Compounds Mentioned

Since no specific derivatives of 3-Amino-4-isobutoxybenzoic acid with enzyme inhibition data were found, this table remains unpopulated.

Computational and Theoretical Investigations of 3 Amino 4 Isobutoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of computational chemistry, employing the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict a wide range of molecular characteristics, including optimized geometry, vibrational frequencies, and electronic properties, from first principles. nih.gov For a molecule like 3-Amino-4-isobutoxybenzoic acid, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic signatures. However, specific studies applying these methods to 3-Amino-4-isobutoxybenzoic acid are not present in the surveyed literature.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net

An analysis of 3-Amino-4-isobutoxybenzoic acid would involve calculating the energies of its HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. While this is a standard computational analysis for organic molecules, specific HOMO-LUMO energy values and orbital diagrams for 3-Amino-4-isobutoxybenzoic acid have not been reported in the available literature.

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding. nih.gov The ESP map is typically colored to show electron-rich regions (negative potential, usually red) and electron-poor regions (positive potential, usually blue).

For 3-Amino-4-isobutoxybenzoic acid, an ESP map would highlight the electronegative oxygen atoms of the carboxyl and isobutoxy groups and the nitrogen of the amino group as regions of negative potential, susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amino and carboxyl groups would appear as regions of positive potential, indicating sites for nucleophilic attack or hydrogen bond acceptance. This analysis is crucial for understanding how the molecule might interact with biological targets, but specific ESP maps for this compound are not documented in published research.

Molecular Dynamics Simulations of 3-Amino-4-isobutoxybenzoic Acid and its Derivatives

Despite the power of MD simulations to explore the conformational landscape and dynamic behavior of molecules, no specific studies detailing MD simulations of 3-Amino-4-isobutoxybenzoic acid or its derivatives were identified in the literature search.

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mjpms.in It is a critical tool in drug discovery and molecular biology for predicting the binding mode and affinity of a ligand to a target protein.

Ligand-Protein Binding Mode Predictions

Docking algorithms sample a vast number of possible orientations of the ligand within the protein's binding site and use a scoring function to rank them based on their predicted binding affinity. ekb.eg This allows researchers to identify the most likely binding pose and the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. mdpi.com

For 3-Amino-4-isobutoxybenzoic acid, docking studies would be instrumental in identifying potential protein targets and understanding the structural basis of its hypothetical biological activity. The results would show how the amino, carboxyl, and isobutoxy groups orient themselves to interact with specific amino acid residues in a binding pocket. However, there are no published docking studies available for this specific compound.

Rational Design of Derivatives for Enhanced Selectivity

The insights gained from docking studies can guide the rational design of new derivatives with improved properties. nih.gov By understanding the specific interactions between a ligand and its target, chemists can modify the ligand's structure to enhance binding affinity and selectivity for the target protein over others. For instance, if a docking study revealed an unoccupied hydrophobic pocket near the isobutoxy group of 3-Amino-4-isobutoxybenzoic acid, derivatives with larger alkyl groups could be synthesized to fill this pocket and potentially increase binding strength. nih.gov This structure-based drug design approach is a powerful strategy in medicinal chemistry, though its application to 3-Amino-4-isobutoxybenzoic acid has not been documented.

Conformational Analysis and Torsional Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For 3-Amino-4-isobutoxybenzoic acid, the key degrees of freedom that determine its conformational landscape are the torsions around the bonds connecting the isobutoxy group and the carboxylic acid group to the benzene (B151609) ring.

The orientation of the carboxylic acid group relative to the aromatic ring is a critical factor. Due to steric hindrance from the ortho-amino group, the carboxylic acid group may be twisted out of the plane of the benzene ring. This phenomenon, known as steric inhibition of resonance, can affect the acidity and reactivity of the molecule. khanacademy.org Computational studies on substituted benzoic acids often use methods like Density Functional Theory (DFT) to determine the most stable conformations. researchgate.netnih.govmdpi.com For instance, studies on aminobenzoic acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. nih.govresearchgate.net In the case of 3-Amino-4-isobutoxybenzoic acid, a potential intramolecular hydrogen bond could form between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid's hydroxyl hydrogen and the amino group's nitrogen.

The flexibility of the isobutoxy group also contributes to the conformational complexity. The rotation around the C(ring)-O and O-C(isobutyl) bonds will lead to various conformers with different energies. The most stable conformer would likely be one that minimizes steric clashes between the isobutyl group and the adjacent amino group.

Torsional profiles, which are plots of energy versus dihedral angle, can be computationally generated to identify the energy barriers between different conformers. For 3-Amino-4-isobutoxybenzoic acid, the torsional profile for the C(2)-C(3)-N-H dihedral angle would reveal the rotational barrier of the amino group, while the profile for the C(3)-C(4)-O-C(isobutyl) dihedral angle would describe the flexibility of the isobutoxy substituent.

| Torsion | Description | Plausible Stable Conformation (Dihedral Angle) | Plausible Transition State (Dihedral Angle) |

|---|---|---|---|

| C(2)-C(1)-C(O)OH | Rotation of Carboxylic Acid Group | ~20-40° (non-planar due to steric hindrance) | 0° or 90° |

| C(2)-C(3)-N-H | Rotation of Amino Group | ~0° or ~180° (planar with ring) | ~90° |

| C(3)-C(4)-O-C(isobutyl) | Rotation of Isobutoxy Group | Gauche (~60°) or Anti (~180°) | Eclipsed (0° or 120°) |

In Silico Prediction of Reactivity and Stability

In silico methods are powerful tools for predicting the chemical reactivity and stability of molecules. beilstein-journals.org For 3-Amino-4-isobutoxybenzoic acid, these predictions are typically based on quantum mechanical calculations, such as DFT. researchgate.netnih.gov

The electronic properties of the molecule, which are key to its reactivity, can be described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For 3-Amino-4-isobutoxybenzoic acid, the electron-donating amino and isobutoxy groups are expected to raise the HOMO energy, making the molecule susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. nih.gov The MEP surface visually represents the charge distribution on the molecule, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites). For 3-Amino-4-isobutoxybenzoic acid, the MEP map would likely show high electron density around the amino group and the oxygen atoms of the carboxylic and isobutoxy groups, suggesting these are potential sites for electrophilic attack or hydrogen bonding.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzoic Acid | -7.0 to -6.5 | -1.5 to -1.0 | 5.5 to 5.0 |

| Aminobenzoic Acid | -6.5 to -6.0 | -1.3 to -0.8 | 5.2 to 4.8 |

| Alkoxybenzoic Acid | -6.7 to -6.2 | -1.4 to -0.9 | 5.3 to 4.9 |

Advanced Analytical Characterization Techniques for 3 Amino 4 Isobutoxybenzoic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 3-Amino-4-isobutoxybenzoic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, which is a crucial step in its identification.

For 3-Amino-4-isobutoxybenzoic acid (C₁₁H₁₅NO₃), the expected monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that closely matches the calculated theoretical mass. This close correlation provides strong evidence for the compound's elemental formula.

| Parameter | Expected Value for 3-Amino-4-isobutoxybenzoic acid |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Calculated Monoisotopic Mass | 209.1052 g/mol |

| Ionization Mode | ESI+, ESI- |

| Expected [M+H]⁺ ion | 210.1125 |

| Expected [M-H]⁻ ion | 208.0980 |

This table presents the theoretical values expected for 3-Amino-4-isobutoxybenzoic acid in an HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Amino-4-isobutoxybenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for complete structural elucidation.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Amino-4-isobutoxybenzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the isobutoxy group, the amine proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and isobutoxy groups.

¹³C NMR (Carbon NMR) provides information about the different carbon atoms in the molecule. The spectrum for 3-Amino-4-isobutoxybenzoic acid would show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the isobutoxy group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| Aromatic Ring (Ar-H) | 6.5 - 8.0 | 110 - 160 |

| Amine (-NH₂) | 3.0 - 5.0 (broad singlet) | - |

| Isobutoxy (-OCH₂CH(CH₃)₂) | -OCH₂: ~3.8-4.0 (d); -CH: ~2.0-2.2 (m); -CH₃: ~0.9-1.1 (d) | -OCH₂: ~70-80; -CH: ~28-35; -CH₃: ~18-22 |

This table presents the expected chemical shift ranges for the different functional groups in 3-Amino-4-isobutoxybenzoic acid. Actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While ¹H and ¹³C NMR provide foundational information, 2D NMR techniques are crucial for unambiguously establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 3-Amino-4-isobutoxybenzoic acid, COSY would be instrumental in confirming the spin system of the isobutoxy group by showing correlations between the -OCH₂-, -CH-, and -CH₃ protons. It would also help to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for establishing the connectivity between different functional groups. For instance, it could show a correlation between the -OCH₂- protons of the isobutoxy group and the aromatic carbon to which it is attached, as well as correlations between the aromatic protons and the carbonyl carbon of the carboxylic acid group.

Chromatographic Separations

Chromatographic techniques are essential for assessing the purity of 3-Amino-4-isobutoxybenzoic acid and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like 3-Amino-4-isobutoxybenzoic acid. A reversed-phase HPLC method would typically be employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

The method would involve dissolving a known amount of the sample in a suitable solvent and injecting it into the HPLC system. The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm). The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For isomers of aminobenzoic acid, mixed-mode chromatography can be employed to enhance separation by exploring both hydrophobic and ionic interactions. helixchrom.comsielc.com

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides a typical set of starting conditions for an HPLC method for the purity assessment of 3-Amino-4-isobutoxybenzoic acid. Method optimization would be required to achieve the best separation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, amino acids and their derivatives, like 3-Amino-4-isobutoxybenzoic acid, are generally non-volatile due to the presence of polar functional groups (carboxylic acid and amine). Therefore, a derivatization step is necessary to make them suitable for GC-MS analysis. mdpi.com

Derivatization involves chemically modifying the polar functional groups to increase the volatility of the compound. A common approach for amino acids is a two-step derivatization. First, the carboxylic acid group is esterified, for example, by reacting with an alcohol (like methanol) in the presence of an acid catalyst. Second, the amino group is acylated using a reagent such as an anhydride (B1165640) (e.g., trifluoroacetic anhydride or pentafluoropropionic anhydride). mdpi.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 3-Amino-4-isobutoxybenzoic acid would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Structure Features:

Given the presence of both a carboxylic acid and an amino group, it is highly probable that the crystal structure of 3-Amino-4-isobutoxybenzoic acid would exhibit extensive hydrogen bonding. The carboxylic acid groups are likely to form dimers, with strong O-H···O hydrogen bonds between two molecules. Additionally, the amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with neighboring molecules, leading to the formation of a complex three-dimensional supramolecular network.

A hypothetical table of crystallographic parameters that could be obtained from such a study is provided below. These values are illustrative and based on typical organic molecules.

| Parameter | Description | Hypothetical Value |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | Unit cell length | 10.5 |

| b (Å) | Unit cell length | 8.2 |

| c (Å) | Unit cell length | 15.1 |

| α (°) | Unit cell angle | 90 |

| β (°) | Unit cell angle | 98.5 |

| γ (°) | Unit cell angle | 90 |

| V (ų) | Unit cell volume | 1290 |

| Z | Molecules per unit cell | 4 |

The precise determination of these parameters through experimental X-ray crystallography would be invaluable for understanding the solid-state properties of 3-Amino-4-isobutoxybenzoic acid and for correlating its structure with its physical and chemical behavior.

Applications of 3 Amino 4 Isobutoxybenzoic Acid As a Chemical Scaffold

Utilization in the Construction of Macrocyclic Structures

The defined geometry of 3-amino-4-isobutoxybenzoic acid makes it a useful component in the synthesis of macrocycles—large ring-like molecules. Its amino and carboxylic acid groups can be readily incorporated into a larger ring through standard amide bond formation reactions. The isobutoxy group can influence the pre-organization of the linear precursor, potentially favoring cyclization over polymerization, and affect the final conformation of the macrocycle.

While direct synthesis of macrocycles using this specific acid is not extensively documented in public literature, the principle is well-established with analogous aminobenzoic acids. For instance, aromatic cyclic β-amino acids like 2-aminobenzoic acid have been successfully incorporated into macrocyclic peptides via ribosomal synthesis. These structures often exhibit unique folding patterns and enhanced stability. The general strategy involves creating a long linear chain containing the aminobenzoic acid moiety and then inducing an intramolecular reaction, such as amide bond formation or ring-closing metathesis, to form the final cyclic structure.

Table 1: Potential Macrocyclization Strategies Incorporating 3-Amino-4-isobutoxybenzoic Acid

| Cyclization Method | Reacting Groups on Scaffold | Resulting Linkage | Potential Application |

|---|---|---|---|

| Amide Bond Formation | Amino group and Carboxylic acid | Amide Bond | Peptidomimetic Macrocycles |

| Lactonization (Esterification) | Carboxylic acid and a hydroxyl group elsewhere | Ester Bond | Polyester Macrocycles |

Integration into Peptide and Peptidomimetic Architectures

3-Amino-4-isobutoxybenzoic acid serves as an excellent scaffold for peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By inserting this rigid aromatic unit into a peptide backbone, chemists can enforce specific turns or folds, a crucial aspect of biological activity. The isobutoxy group can provide additional non-covalent interactions within the folded structure or with a biological target, while also enhancing the molecule's ability to cross cell membranes due to increased lipophilicity.

The integration is typically achieved by treating the aminobenzoic acid as an unnatural amino acid. Its carboxylic acid can be activated and coupled to the N-terminus of a peptide chain, and its amino group can be coupled to the C-terminus of another peptide, effectively inserting the rigid aromatic block into the sequence. This approach is used to create more stable molecules that are resistant to degradation by enzymes (proteases).

Role in the Synthesis of Functional Organic Materials

The structure of 3-amino-4-isobutoxybenzoic acid is conducive to its use as a monomer in the synthesis of functional polymers and materials. The amino and carboxyl groups are ideal for polymerization reactions, leading to the formation of aramids (aromatic polyamides), which are known for their high performance and thermal stability. A closely related compound, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), is used as a precursor for creating thermostable bioplastics. By analogy, polymerization of 3-amino-4-isobutoxybenzoic acid would yield polymers with distinct properties. The bulky isobutoxy group would likely disrupt tight chain packing, potentially decreasing crystallinity while improving solubility in common organic solvents, making the resulting polymer more processable for applications like specialty coatings or membranes.

Furthermore, derivatives of related aminobenzoic acids are used in the synthesis of dyes. The amino and carboxyl groups can be chemically modified to tune the electronic properties of the molecule, thereby altering its color and light-absorbing characteristics.

Precursor for Advanced Ligands in Coordination Chemistry

The presence of both an amino group (a Lewis base) and a carboxylic acid group (which can be deprotonated to a carboxylate) makes 3-amino-4-isobutoxybenzoic acid an effective bidentate chelating ligand for metal ions. This chelation, where both the nitrogen and oxygen atoms bind to a central metal ion, forms a stable five-membered ring, a common motif in coordination chemistry.

The resulting metal complexes can have applications in catalysis, materials science, or as imaging agents. The isobutoxy group can influence the electronic environment of the metal center and the solubility and crystal packing of the final complex. While specific complexes with 3-amino-4-isobutoxybenzoic acid are not widely reported, the coordination chemistry of analogous aminobenzoic acids, such as anthranilic acid, is well-studied, forming stable complexes with a wide range of metals.

Table 2: Potential Metal Chelation with 3-Amino-4-isobutoxybenzoic Acid

| Property | Description |

|---|---|

| Binding Site | Amino group (N-donor) and Carboxylate group (O-donor) |

| Chelation Mode | Bidentate (N,O-chelation) |

| Resulting Structure | Formation of a stable 5-membered chelate ring with the metal ion |

| Role of Isobutoxy Group | Influences solubility, steric environment, and crystal packing of the metal complex |

Framework for Supramolecular Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. 3-Amino-4-isobutoxybenzoic acid is an ideal candidate for building such assemblies. Its carboxylic acid group can form strong hydrogen bonds with other carboxylic acids or with the amino group of a neighboring molecule. The aromatic rings can engage in π-π stacking, and the isobutoxy group can participate in weaker van der Waals interactions.

These varied interactions allow for the formation of well-defined, self-assembled structures like tapes, sheets, or more complex three-dimensional networks. The directionality of the hydrogen bonds and the steric influence of the isobutoxy group can be used to program the final architecture of the assembly. Such self-assembled materials can find use in areas like crystal engineering, gel formation, and the development of porous materials.

Future Research Directions and Unexplored Avenues for 3 Amino 4 Isobutoxybenzoic Acid

Development of Novel Stereoselective Synthetic Pathways

While 3-Amino-4-isobutoxybenzoic acid itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for preparing its chiral derivatives, which could have unique biological activities. Future research should focus on introducing chirality to the molecule, for instance, by modifying the isobutoxy group or substituting the aromatic ring to create stereocenters.

Modern synthetic methodologies that could be explored include:

Asymmetric Catalysis: Utilizing chiral catalysts to introduce stereocenters with high enantioselectivity. For example, asymmetric hydrogenation or hydroxylation of precursors could yield chiral derivatives.

Enzymatic Resolutions: Employing enzymes like lipases or proteases for the kinetic resolution of racemic mixtures of chiral precursors or derivatives of 3-Amino-4-isobutoxybenzoic acid.

Chiral Pool Synthesis: Starting from readily available chiral building blocks to construct specific stereoisomers of more complex derivatives.

| Synthetic Strategy | Description | Potential Chiral Modification | Key Research Focus |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to control stereochemistry. | Introduction of a chiral center on the isobutoxy side chain. | Screening of catalysts and optimization of reaction conditions for high enantiomeric excess. |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using stereospecific enzymes. | Resolution of a racemic precursor containing a chiral center. | Identification of suitable enzymes and development of efficient resolution protocols. |

| Chiral Pool Synthesis | Synthesis starting from a naturally occurring chiral molecule. | Incorporation of a chiral fragment derived from a natural product. | Design of synthetic routes that preserve the initial stereochemistry. |

Exploration of Bioorthogonal Chemical Reactions

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The aniline (B41778) substructure within 3-Amino-4-isobutoxybenzoic acid makes it an interesting candidate for exploration in this field. Specifically, aniline and its derivatives have been shown to catalyze certain bioorthogonal ligation reactions, such as the formation of oximes and hydrazones. nih.gov

Future research could investigate:

Catalytic Activity: Assessing the efficacy of 3-Amino-4-isobutoxybenzoic acid as a catalyst for oxime and hydrazone ligations at physiological pH. nih.gov The electronic and steric effects of the isobutoxy and carboxyl groups could modulate its catalytic properties.

Functional Handle for Ligation: The amino group can be chemically modified into other bioorthogonal functionalities, such as an azide (B81097) or an alkyne, allowing the molecule to be directly incorporated into biomolecules for subsequent labeling and detection.

Design of Next-Generation Molecular Probes and Tools

Molecular probes are essential tools for visualizing and studying biological processes. Aminobenzoic acid derivatives have been utilized as fluorescent probes. nih.gov For instance, ortho-aminobenzoic acid is a known fluorescent group used in peptide studies, and para-aminobenzoic acid (PABA) has been investigated as a probe for metabolic processes like glycine (B1666218) conjugation. nih.govnih.gov

Building on this, future work on 3-Amino-4-isobutoxybenzoic acid could focus on:

Fluorescent Probes: Investigating the intrinsic fluorescent properties of the molecule and its derivatives. The substitution pattern on the benzene (B151609) ring could be tuned to optimize fluorescence quantum yield, Stokes shift, and environmental sensitivity.

Scaffold for Biosensors: The carboxylic acid and amino groups provide convenient points for attaching recognition elements (e.g., peptides, small molecules) and reporter groups (e.g., fluorophores, biotin), making it a versatile scaffold for constructing targeted molecular probes.

| Probe Type | Design Principle | Potential Application | Key Research Question |

|---|---|---|---|

| Fluorescent Probe | Exploiting the intrinsic fluorescence of the aminobenzoic acid core. | Imaging cellular environments or tracking molecular interactions. | How do substituents affect the photophysical properties? |

| Metabolic Probe | Mimicking natural metabolites to study enzymatic pathways. | Probing the activity of specific metabolic enzymes in a manner similar to PABA. nih.gov | Is the molecule a substrate for specific enzymes? |

| Targeted Imaging Agent | Conjugating the molecule to a targeting ligand (e.g., antibody, peptide). | Visualizing specific cell types or proteins in complex biological samples. | Can it be efficiently conjugated without losing targeting affinity? |

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which is a powerful strategy in drug discovery. The bifunctional nature of 3-Amino-4-isobutoxybenzoic acid, possessing both an amino group and a carboxylic acid, makes it an ideal building block, or scaffold, for combinatorial libraries.

Future research in this area should explore:

Solid-Phase Synthesis: Developing robust protocols for attaching 3-Amino-4-isobutoxybenzoic acid to a solid support, likely via its carboxylic acid group. The amino group would then be free for further chemical modifications.

Library Generation: Using techniques like split-and-pool synthesis to create large and diverse libraries of compounds. The amino group can be acylated, alkylated, or used in other coupling reactions with a wide variety of building blocks. The resulting libraries could then be screened for biological activity against various targets. A similar approach has been successfully demonstrated with 3-amino-5-hydroxybenzoic acid. nih.gov

Multidisciplinary Research Collaborations for Advanced Applications

Realizing the full potential of 3-Amino-4-isobutoxybenzoic acid will require collaboration across various scientific disciplines.

Chemists and Biologists: Synthetic chemists can develop novel derivatives, while biologists and biochemists can test their efficacy in cellular and animal models.

Material Scientists: The rigid aromatic core of the molecule could be of interest for the development of new materials with unique optical or electronic properties.

Pharmacologists and Medical Researchers: If derivatives show promising biological activity, pharmacologists will be needed to study their mechanisms of action, pharmacokinetics, and potential as therapeutic agents.

Q & A

Q. What experimental designs minimize byproduct formation during the reduction of nitro intermediates?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) under mild pressure (1–3 atm) reduces over-reduction risks. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quench with glacial acetic acid to stabilize the amine .

Applications in Drug Development

Q. How does the isobutoxy group influence the pharmacokinetic properties of this compound?

Q. What in vitro assays are recommended for preliminary toxicity screening?

- Methodological Answer : Use MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀). AMES tests (TA98/TA100 strains) evaluate mutagenic potential. Include positive controls (e.g., sodium azide) and validate results with three independent replicates .

Advanced Analytical Challenges

Q. How can crystallography resolve ambiguities in the solid-state structure of 3-Amino-4-isobutoxybenzoic acid?

- Methodological Answer : Grow single crystals via slow evaporation (methanol/water) and perform X-ray diffraction (Mo-Kα radiation). Refine the structure with SHELXL and validate hydrogen bonding (e.g., carboxylic acid dimerization) .

Q. What strategies stabilize the compound during high-temperature HPLC analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.